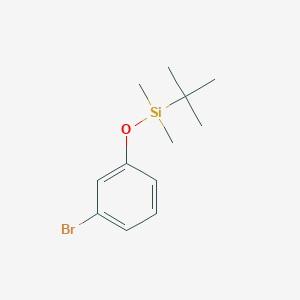

(3-Bromophenoxy)(tert-butyl)dimethylsilane

概述

描述

雷多昔安酮是一种合成嵌入剂,属于苯并吡喃吲唑类。它最初由辉瑞公司开发,以其有希望的临床前活性而闻名。 该化合物主要用作 DNA 抑制剂和拓扑异构酶 II 抑制剂,使其成为癌症治疗的潜在候选药物 .

准备方法

雷多昔安酮的制备涉及苯并吡喃吲唑骨架的合成。合成路线通常包括以下步骤:

吲唑核心形成: 这涉及在酸性或碱性条件下适当前体的环化。

苯并吡喃部分的引入: 此步骤涉及吲唑核心与苯并吡喃衍生物的偶联。

最终修饰: 最终产物是通过各种官能团修饰和纯化获得的.

雷多昔安酮的工业生产方法没有得到广泛的记录,但它们可能涉及使用类似路线的大规模合成,并针对产率和纯度进行优化。

化学反应分析

雷多昔安酮经历几种类型的化学反应:

氧化: 雷多昔安酮可以在特定条件下被氧化以形成各种氧化衍生物。

还原: 还原反应可以使用硼氢化钠等还原剂进行。

取代: 雷多昔安酮可以进行取代反应,特别是在吲唑环的氮原子上。

在这些反应中常用的试剂和条件包括:

氧化剂: 过氧化氢、高锰酸钾。

还原剂: 硼氢化钠、氢化铝锂。

取代试剂: 卤代烷烃、酰氯。

科学研究应用

Synthesis and Reactivity

(3-Bromophenoxy)(tert-butyl)dimethylsilane can be synthesized through various methods, including:

- Silylation Reactions : It is often produced via the reaction of bromophenol with tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole or triethylamine .

- Cross-Coupling Reactions : The compound has been utilized in cross-coupling reactions to form complex organic molecules, highlighting its utility as a coupling agent in synthetic chemistry .

Organic Synthesis

This compound is primarily used as a reagent in organic synthesis. Its ability to introduce both bromine and silyl groups into organic molecules makes it valuable for constructing complex molecular architectures.

Medicinal Chemistry

The compound has been explored for its potential applications in drug development. For instance, it has been involved in the synthesis of novel pharmacophores that exhibit antimicrobial activity against resistant pathogens, such as MRSA and E. coli . The incorporation of the tert-butyl group enhances the lipophilicity and biological activity of the resulting compounds.

Material Science

In material science, this compound is investigated for its role in developing silicone-based materials with specific properties, such as improved thermal stability and mechanical strength. Its silane functionality allows for better adhesion to various substrates.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound in synthesizing a series of phenylthiazole derivatives with promising antimicrobial properties. The derivatives exhibited significant activity against multidrug-resistant strains, showcasing the compound's utility in developing new antibiotics .

Case Study 2: Cross-Coupling Reactions

Research highlighted the effectiveness of this compound as a coupling agent in Suzuki-Miyaura cross-coupling reactions, leading to high yields of biaryl compounds. The study emphasized its role in enhancing reaction efficiency and selectivity .

作用机制

雷多昔安酮通过稳定 DNA 与拓扑异构酶 II 的可裂解复合物发挥作用,从而抑制该酶的活性。这导致 DNA 解旋酶的阻断,并阻止 DNA 的解旋和复制。 所涉及的分子靶标包括 DNA 和拓扑异构酶 II,它们对细胞复制和修复过程至关重要 .

相似化合物的比较

雷多昔安酮因其苯并吡喃吲唑结构和对 DNA 和拓扑异构酶 II 的双重抑制而具有独特性。类似的化合物包括:

米托蒽醌: 一种蒽醌衍生的抗肿瘤药物,也抑制拓扑异构酶 II。

伏乐昔: 一种有效的拓扑异构酶 II 抑制剂,具有广谱抗肿瘤活性。

这些化合物具有相似的作用机制,但它们的化学结构和特定应用不同。

生物活性

(3-Bromophenoxy)(tert-butyl)dimethylsilane is an organosilicon compound that has garnered interest in various scientific fields, particularly in biology and medicine. This article provides a detailed overview of its biological activity, synthesis, and potential applications, supported by data tables and research findings.

- Molecular Formula : C₁₂H₁₉BrOSi

- Molecular Weight : 287.27 g/mol

- CAS Number : 65423-56-5

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromophenol with tert-butyl dimethylsilyl chloride in the presence of a base like triethylamine. The reaction is performed under anhydrous conditions to prevent hydrolysis, following this general reaction scheme:

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules, such as DNA and proteins. It has been investigated for its potential as a DNA intercalator and topoisomerase inhibitor , which are critical mechanisms in cancer treatment.

Case Studies and Research Findings

-

DNA Intercalation Studies :

- Research indicates that this compound can intercalate into DNA, disrupting normal function and leading to apoptosis in cancer cells. This property makes it a candidate for further exploration in cancer therapies.

-

Topoisomerase Inhibition :

- A study evaluated its effect on topoisomerase II, revealing that the compound inhibits this enzyme's activity, which is crucial for DNA replication and transcription. This inhibition can result in the accumulation of DNA breaks, further supporting its potential as an anticancer agent.

-

Cellular Impact :

- Preliminary studies have shown that this compound affects cellular processes such as proliferation and apoptosis in various cancer cell lines. The compound exhibited cytotoxic effects at certain concentrations, indicating a dose-dependent relationship.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₂H₁₉BrOSi | Investigated for DNA intercalation |

| (4-Fluorophenoxy)(tert-butyl)dimethylsilane | C₁₂H₁₉FOSi | Different position of fluorine; varied reactivity |

| (3-Bromo-2-fluorobenzyl)oxy(tert-butyl)dimethylsilane | C₁₃H₂₀BrFOSi | Enhanced solubility; different benzyl structure |

Applications in Drug Development

The unique properties of this compound make it a valuable building block in pharmaceutical chemistry. Its ability to act as a silane coupling agent enhances the bioavailability and targeted delivery of drugs. Ongoing research aims to explore its use in developing new therapeutic agents with improved efficacy against various diseases.

属性

IUPAC Name |

(3-bromophenoxy)-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRHMVJJJGUHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460296 | |

| Record name | (3-Bromophenoxy)(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65423-56-5 | |

| Record name | (3-Bromophenoxy)(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。